3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride
Overview
Description
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride is a synthetic organic compound with the molecular formula C14H22Cl2N2O. It is characterized by a bicyclic structure containing nitrogen atoms, which makes it a member of the diazabicyclo family. This compound is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the cyclization of appropriate precursors to form the bicyclic core structure. This can be achieved through a series of condensation reactions.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Benzyl halides, alkyl halides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the benzyl and hydroxyl groups, making it less versatile in chemical reactions.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonane:
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride is unique due to its specific combination of a benzyl group, a hydroxyl group, and a bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVJOAHVGPAOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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